Octanethioic acid, S-[2-(acetylamino)ethyl] ester
Overview
Description
Synthesis Analysis
The synthesis of such compounds typically involves reactions of esters. Esters can undergo a variety of reactions, one of which is hydrolysis, where the alkoxy (OR′) group of an ester is replaced by another group . The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification .Molecular Structure Analysis
The molecular structure of “Ethanethioic acid, S-[2-(acetylamino)ethyl] ester” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Esters, like “Octanethioic acid, S-[2-(acetylamino)ethyl] ester”, typically undergo reactions where the alkoxy (OR′) group is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . Acidic hydrolysis is the reverse of esterification .Physical And Chemical Properties Analysis
The molecular weight of “Ethanethioic acid, S-[2-(acetylamino)ethyl] ester” is 161.222 .Scientific Research Applications
Electrochromic Properties of Conducting Polymers
The synthesis of conducting polymers using Octanoic acid 2-thiophen-3-yl-ethyl ester, achieved through the reaction of 3-thiophene ethanol with octanoyl chloride, demonstrates the material's utility in electrochromic devices. These polymers exhibit aesthetically pleasing color changes between transmissive yellow and blue due to electronic transitions, highlighting their potential in visual display technologies (Sacan et al., 2006); (Camurlu et al., 2005).
Improved Synthesis of Cyclopropylidene Carboxylic Esters
Research on the improved synthesis of cyclopropylidene carboxylic esters, utilizing acid-catalyzed Wittig reactions, showcases the diverse synthetic applications of derivatives similar to Octanethioic acid, S-[2-(acetylamino)ethyl] ester. These esters serve as equivalents in reactions yielding spirocyclopropyl-substituted compounds, indicating their importance in organic synthesis (Spitzner & Swoboda, 1986).
Analysis of Derivatives in GC-MS
The analysis of 2-Acetyl-hexanoic acid ethyl ester and its importance as an anesthetic, spice, and medicine precursor underlines the chemical's significance in analytical chemistry. Gas chromatography-mass spectrometry (GC-MS) offers insights into the compound's composition and potential by-products, emphasizing its role in chemical analysis (Ming, 2007).
Stereoselective Reduction with Baker's Yeast
The stereoselective reduction of thiocarbonyl compounds, including derivatives of Octanethioic acid, by baker's yeast to yield optically active thiols, highlights the compound's applicability in producing enantioselective synthetics. This research explores how variables like substrate concentration and yeast condition affect product yields, demonstrating the compound's relevance in stereoselective organic synthesis (Nielsen & Madsen, 1994).
properties
IUPAC Name |
S-(2-acetamidoethyl) octanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c1-3-4-5-6-7-8-12(15)16-10-9-13-11(2)14/h3-10H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBVQWHKLXJOHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)SCCNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octanethioic acid, S-[2-(acetylamino)ethyl] ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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